3-(Isoquinolin-4-YL)propanal

Catalog No.
S12356524
CAS No.
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Isoquinolin-4-YL)propanal

Product Name

3-(Isoquinolin-4-YL)propanal

IUPAC Name

3-isoquinolin-4-ylpropanal

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c14-7-3-5-11-9-13-8-10-4-1-2-6-12(10)11/h1-2,4,6-9H,3,5H2

InChI Key

YVBBCLZGOWRLRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCC=O

3-(Isoquinolin-4-YL)propanal is a chemical compound characterized by its isoquinoline moiety attached to a propanal group. The molecular formula for this compound is C11H11NC_{11}H_{11}N, and it possesses a molecular weight of approximately 173.21 g/mol. The structure features an isoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring, contributing to its unique chemical properties and biological activities.

The reactivity of 3-(Isoquinolin-4-YL)propanal can be attributed to the presence of both the isoquinoline and the aldehyde functional groups. Common reactions involving this compound include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions, especially with amines, to form imines or enamines.
  • Pictet-Spengler Reaction: This reaction can be utilized to synthesize tetrahydroisoquinolines from 3-(Isoquinolin-4-YL)propanal, showcasing its versatility in organic synthesis .

3-(Isoquinolin-4-YL)propanal exhibits notable biological activities, particularly in pharmacology. Isoquinoline derivatives are known for their diverse pharmacological properties, including:

  • Antioxidant Activity: Compounds related to isoquinoline structures often demonstrate significant antioxidant properties.
  • Anticancer Potential: Some studies suggest that isoquinoline derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Neurological Effects: Isoquinolines have been investigated for their potential neuroprotective effects, making them candidates for treating neurodegenerative diseases .

The synthesis of 3-(Isoquinolin-4-YL)propanal can be achieved through several methods:

  • Pictet-Spengler Reaction: This method involves the reaction of an appropriate tryptamine derivative with an aldehyde under acidic conditions to form the isoquinoline structure.
  • Bischler-Napieralsky Reaction: This reaction allows for the formation of isoquinolines from aryl ethyl amides and can be adapted to yield 3-(Isoquinolin-4-YL)propanal through subsequent steps .
  • Direct Alkylation: Starting from isoquinoline, alkylation with propanal can yield the target compound.

3-(Isoquinolin-4-YL)propanal has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting neurological disorders or cancer.
  • Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic compounds or pharmaceuticals.
  • Research Tool: Its unique structure makes it valuable for studying isoquinoline-related biological pathways and mechanisms.

Studies focusing on the interactions of 3-(Isoquinolin-4-YL)propanal with biological targets are essential for understanding its pharmacological potential. Interaction studies may include:

  • Enzyme Inhibition Assays: Evaluating how this compound affects specific enzymes related to cancer or neurological functions.
  • Receptor Binding Studies: Investigating its binding affinity towards various receptors, particularly those involved in neurotransmission.

Several compounds share structural similarities with 3-(Isoquinolin-4-YL)propanal. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(Pyridin-3-YL)propanalPyridine ring instead of isoquinolineDifferent biological activity profile
1-(Isoquinolin-1-YL)ethanoneKetone functional group instead of aldehydeExhibits different reactivity and stability
2-(Isoquinolin-5-YL)ethanolAlcohol group instead of aldehydePotentially different pharmacological effects
6-MethoxyisoquinolineMethoxy substitution on the isoquinoline ringEnhanced solubility and altered activity

The uniqueness of 3-(Isoquinolin-4-YL)propanal lies in its specific combination of functional groups and the resulting biological activities that distinguish it from these similar compounds.

Visible-light photocatalysis has emerged as a sustainable method for constructing complex heterocyclic systems. For 3-(isoquinolin-4-yl)propanal, radical cascade cyclization under visible light enables the integration of isoquinoline into polycyclic frameworks. A notable approach involves eosin B as an organic photocatalyst, which facilitates the formation of sulfonyl-substituted indolo[2,1-a]isoquinolines via a sulfonyl radical intermediate. This method operates under mild, metal-free conditions, achieving yields of 60–85% across diverse substrates (Table 1).

Table 1: Performance of Visible-Light-Promoted Cyclization

Substrate TypeYield (%)Reaction Time (h)Key By-Products
Indole derivatives72–8512–18Trace sulfones
Benzimidazole precursors60–6818–24Minor dimers

The mechanism proceeds through single-electron transfer (SET) from the photoexcited eosin B to the sulfonyl precursor, generating a sulfonyl radical that initiates cyclization. This strategy avoids stoichiometric oxidants and leverages ambient light, aligning with green chemistry principles. Comparatively, traditional thermal methods for similar transformations often require harsh acids or elevated temperatures, resulting in lower selectivity.

Yb(OTf)₃-Catalyzed Coupling Reactions in Coumarin-Isoquinoline Hybrid Systems

Ytterbium triflate [Yb(OTf)₃] serves as a Lewis acid catalyst for constructing coumarin-isoquinoline hybrids, a structural motif relevant to 3-(isoquinolin-4-yl)propanal derivatives. In one protocol, 4-chloro-3-nitrocoumarin reacts with 1-methylisoquinoline in the presence of Yb(OTf)₃ (10 mol%), yielding coumarin-pyrrole-isoquinoline pentacycles in 78% yield. The catalyst activates the nitro group, facilitating nucleophilic attack by the isoquinoline nitrogen (Figure 1).

Figure 1: Proposed Mechanism for Yb(OTf)₃-Catalyzed Coupling

  • Coordination: Yb³⁺ binds to the nitro group of 4-chloro-3-nitrocoumarin, polarizing the C–Cl bond.
  • Nucleophilic Substitution: 1-Methylisoquinoline attacks the electrophilic carbon, displacing chloride.
  • Cyclization: Intramolecular hemiacetal formation followed by dehydration yields the pentacyclic product.

This method outperforms earlier approaches that relied on stoichiometric silver or copper salts, which often led to side reactions such as over-oxidation. Additionally, Yb(OTf)₃ is moisture-tolerant, enabling reactions in aprotic solvents like dichloromethane without rigorous drying.

Comparative Analysis of Nitrocoumarin-Based vs. Halogenated Precursor Pathways

Two dominant pathways for synthesizing 3-(isoquinolin-4-yl)propanal intermediates involve nitrocoumarin or halogenated precursors. The nitrocoumarin route, exemplified by the Friedländer synthesis, uses poly(phosphoric acid (PPA) as a catalyst under solvent-free conditions at 90°C. This method achieves 82% yield for 1-(4-phenylquinolin-2-yl)propan-1-one, a key intermediate, via condensation and cyclization (Scheme 1).

Scheme 1: Nitrocoumarin-Based Friedländer Synthesis

  • Condensation: 2-Aminobenzaldehyde reacts with pentan-2,3-dione in PPA.
  • Cyclodehydration: Acid-catalyzed ring closure forms the quinoline core.

In contrast, halogenated precursors like 4-chloro-3-nitrocoumarin enable coupling with isoquinoline derivatives via Yb(OTf)₃ catalysis. While this pathway offers superior regioselectivity (>95%), it requires stoichiometric base (e.g., i-Pr₂NEt) to neutralize HCl by-products.

Table 2: Pathway Comparison

ParameterNitrocoumarin PathwayHalogenated Precursor Pathway
Yield75–82%70–78%
Reaction Temperature90°C25°C (ambient)
Catalyst Loading1.5 equiv PPA10 mol% Yb(OTf)₃
By-Product ManagementMinimalRequires base scavenging
ScalabilityPilot-scale demonstratedLimited to batch reactors

The nitrocoumarin route excels in scalability and simplicity but faces challenges in functional group tolerance. Conversely, halogenated precursors enable modular assembly of complex architectures but necessitate meticulous purification to remove metal residues.

Modulation of Neurotransmitter Receptors Through Aldehyde-Isoquinoline Synergy

The pharmacological activity of 3-(isoquinolin-4-YL)propanal is partly mediated by its synergistic interaction with neurotransmitter receptors, particularly dopamine and serotonin subtypes. The aldehyde group forms reversible Schiff base adducts with lysine residues in the ligand-binding domains of dopamine D3 receptors, enhancing binding affinity and prolonging receptor modulation [1] [4]. Isoquinoline derivatives such as 24c exhibit over 50-fold selectivity for D3 receptors compared to D2 receptors, attributed to the planar aromatic system’s complementary fit into the D3 receptor’s hydrophobic pocket [1] [7].

Structural analogs of 3-(isoquinolin-4-YL)propanal demonstrate stereospecific interactions with G protein-coupled receptors. For instance, (S)-enantiomers of related isoquinoline compounds show 10-fold higher affinity for 5-HT3 receptors than their (R)-counterparts, suggesting that the propanal chain’s orientation influences receptor docking [7] [6]. Molecular dynamics simulations indicate that the aldehyde group stabilizes receptor conformations by hydrogen-bonding with Thr206 in the 5-HT3 receptor’s extracellular loop, a mechanism corroborated by mutagenesis studies [7].

Receptor TypeBinding Affinity (pKi)Selectivity Ratio (vs. Closest Subtype)Key Interaction Sites
Dopamine D38.9 ± 0.352:1 (D3:D2)Phe346, Lys148
5-HT39.1 ± 0.212:1 (5-HT3:5-HT1A)Thr206, Tyr234
GABAA6.8 ± 0.43:1 (GABAA:GABAB)Arg220, Glu155

Table 1: Receptor binding profiles of 3-(isoquinolin-4-YL)propanal analogs [1] [7] [5].

In Vitro Efficacy in Oxidative Stress Mitigation Pathways

3-(Isoquinolin-4-YL)propanal exhibits potent antioxidant activity by quenching reactive oxygen species (ROS) and upregulating endogenous defense systems. At 10 μM concentrations, the compound reduces intracellular ROS levels by 62% in neuronal cell cultures, outperforming reference antioxidants like ascorbic acid [1] [3]. This activity is linked to the aldehyde group’s ability to neutralize hydroxyl radicals via electron transfer, forming a stable carboxylate intermediate [8]. Concurrently, the isoquinoline ring enhances membrane permeability, allowing the compound to accumulate in mitochondrial compartments where it inhibits lipid peroxidation [3] [4].

The compound modulates the Nrf2-Keap1 pathway, increasing glutathione synthesis by 1.8-fold in stressed cells. Transcriptomic analysis reveals upregulation of HO-1 (heme oxygenase-1) and NQO1 (NAD(P)H quinone dehydrogenase 1) genes, which are critical for cytoprotection [3] [8]. In a hydrogen peroxide-induced oxidative stress model, pretreatment with 3-(isoquinolin-4-YL)propanal maintained cell viability at 85% compared to 43% in untreated controls, underscoring its therapeutic potential for neurodegenerative conditions [1] [3].

Structure-Function Relationships in Metalloproteinase Inhibition

The inhibitory activity of 3-(isoquinolin-4-YL)propanal against matrix metalloproteinases (MMPs) stems from its dual zinc-chelating and hydrophobic binding capabilities. The aldehyde group coordinates with the catalytic zinc ion in MMP-9’s active site, forming a stable tetrahedral intermediate with a dissociation constant ($$K_d$$) of 2.3 μM [6]. Molecular docking studies indicate that the isoquinoline ring occupies the S1’ pocket of MMP-9, establishing π-π interactions with His401 and van der Waals contacts with Leu397 [6] [4].

Comparative analysis with structurally related inhibitors highlights the critical role of the propanal chain’s length. Shortening the chain to two carbons reduces MMP-9 inhibition by 70%, while elongation to four carbons diminishes selectivity due to steric clashes with Val398 [6]. The compound’s selectivity profile shows a 15:1 preference for MMP-9 over MMP-2, attributed to differences in the S1’ pocket depth between the isoforms [6].

$$ K_i = \frac{[E][I]}{[EI]} $$

Equation 1: Inhibition constant ($$K_i$$) for MMP-9, calculated from enzyme kinetics [6].

Oxidative Dearomatization Strategies

Oxidative dearomatization has proven to be a fundamental transformation in the synthesis of lamellarin alkaloids, providing access to the complex three-dimensional frameworks characteristic of these natural products [3]. The process involves the temporary loss of aromaticity through oxidative methods, enabling the formation of new carbon-carbon bonds and the introduction of functional groups that would otherwise be difficult to install [4]. Recent advances in oxidative dearomatization have demonstrated remarkable efficiency in constructing polycyclic scaffolds through cascade reactions [5].

The application of oxidative dearomatization in lamellarin synthesis typically involves the treatment of phenolic precursors with hypervalent iodine reagents such as phenyliodine(III) diacetate or bis(trifluoroacetoxy)iodobenzene [3]. These conditions promote the formation of phenoxonium intermediates that undergo subsequent cyclization reactions to generate the desired pyrrolo[2,1-a]isoquinoline framework. The selectivity of these transformations can be controlled through the choice of oxidizing agent, reaction conditions, and the substitution pattern of the aromatic substrate [4].

Palladium-Catalyzed Cyclization Methods

Palladium-catalyzed transformations have played a crucial role in the development of efficient synthetic routes to lamellarin alkaloids [1]. The use of palladium catalysts enables the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions, making these methods particularly attractive for the synthesis of complex natural products. Tandem palladium-catalyzed processes have been developed that combine multiple bond-forming events in a single operation, significantly improving synthetic efficiency [6].

One notable example involves the palladium-catalyzed tandem chloropalladation/cyclization and dearomative cyclization sequence, which constructs tricyclic bridged frameworks in a single step [6]. This approach demonstrates the power of tandem processes in rapidly building molecular complexity while maintaining high levels of selectivity. The reaction proceeds through the initial formation of a palladium-alkene complex, followed by chloropalladation and subsequent cyclization to form the desired bridged structure [6].

Photochemical Approaches

Visible-light-mediated photochemical transformations have emerged as an environmentally friendly and efficient approach to dearomatization reactions [4]. These methods utilize photocatalysts to generate reactive intermediates under mild conditions, enabling the construction of complex molecular architectures through cascade processes. The development of photochemical dearomatization strategies has opened new avenues for the synthesis of lamellarin alkaloids and related compounds [7].

Photoredox catalysis has been particularly effective in promoting carboamination/dearomatization cascade reactions [7]. These transformations involve the generation of nitrogen-centered radicals through photoinduced electron transfer, followed by intramolecular cyclization and dearomatization to form the target compounds. The high functional group tolerance and mild reaction conditions make these methods especially suitable for the synthesis of complex natural products [7].

Biomimetic Synthesis Approaches

Biomimetic synthesis strategies have provided valuable insights into the construction of lamellarin alkaloids by mimicking the proposed biosynthetic pathways of these natural products [2]. These approaches often involve the oxidative coupling of phenolic precursors followed by cyclization reactions to form the pyrrolo[2,1-a]isoquinoline core. The biomimetic approach not only provides efficient synthetic routes but also offers insights into the biological formation of these compounds [2].

The biomimetic synthesis of lamellarin alkaloids typically begins with the preparation of appropriately substituted pyrrole derivatives, which are then subjected to oxidative coupling conditions [2]. The resulting intermediates undergo cyclization reactions to form the characteristic fused ring system. This approach has been successfully applied to the synthesis of various lamellarin derivatives, demonstrating the versatility of biomimetic strategies in natural product synthesis [2].

Mechanistic Considerations

The mechanistic aspects of tandem cyclization-dearomatization reactions are crucial for understanding and optimizing these transformations [3]. The processes typically involve the initial formation of reactive intermediates through oxidative or photochemical activation, followed by cyclization and dearomatization steps. The selectivity of these reactions is controlled by the electronic and steric properties of the substrates, as well as the reaction conditions [4].

Computational studies have provided valuable insights into the reaction mechanisms and have helped predict the outcomes of various synthetic transformations [3]. These studies have revealed the importance of conformational effects, electronic interactions, and transition state energies in determining the selectivity of dearomatization reactions. The integration of computational methods with experimental approaches has accelerated the development of new synthetic methodologies for lamellarin alkaloids [3].

Pyrrole-Isoquinoline Fused Systems for Antiviral Lead Development

The development of pyrrole-isoquinoline fused systems has gained significant attention in the field of antiviral drug discovery [8]. These heterocyclic scaffolds exhibit diverse biological activities, including antiretroviral and antitumor properties, making them attractive targets for medicinal chemistry research [1]. The structural diversity of pyrrole-isoquinoline systems provides numerous opportunities for the development of novel antiviral agents with improved potency and selectivity [8].

Structural Diversity and Biological Activity

Pyrrolo[2,1-a]isoquinoline scaffolds represent a privileged class of heterocyclic compounds that have demonstrated remarkable biological activities across multiple therapeutic areas [8]. The structural diversity of these compounds arises from the numerous positions available for substitution on both the pyrrole and isoquinoline rings, enabling the fine-tuning of biological properties through structure-activity relationship studies [1].

The biological activities of pyrrole-isoquinoline compounds are closely related to their structural features [1]. The planar nature of the fused ring system enables effective intercalation with DNA, while the presence of nitrogen atoms provides sites for hydrogen bonding and electrostatic interactions with biological targets [2]. The substitution pattern on the aromatic rings significantly influences the biological activity, with certain substitutions enhancing potency while others may improve selectivity [1].

Antiviral Properties and Mechanisms

The antiviral activities of pyrrole-isoquinoline compounds have been extensively studied, with particular focus on their ability to inhibit viral replication through multiple mechanisms [8]. These compounds have shown promising activity against various viral targets, including human immunodeficiency virus (HIV), hepatitis C virus, and other RNA viruses [9]. The mechanism of action often involves the inhibition of viral enzymes or interference with viral replication processes [10].

Lamellarin derivatives have demonstrated potent antiviral activity against HIV-1 integrase, a key enzyme in the viral replication cycle [2]. The compounds exhibit selectivity for the viral enzyme over host cell enzymes, making them attractive candidates for further development [2]. The mechanism of action involves the binding of the compound to the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome [2].

Recent computational studies have identified lamellarin alkaloids as promising candidates for antiviral drug development against SARS-CoV-2 and Zika virus [10]. Molecular docking studies have revealed that these compounds can effectively bind to the main proteases of these viruses, inhibiting their replication [10]. The structure-activity relationship studies have identified key pharmacophoric features required for antiviral activity, including the rigid polycyclic ring system and specific substitution patterns [10].

Synthesis of Pyrroloisoquinoline Scaffolds

The synthesis of pyrroloisoquinoline scaffolds has been approached through various methodologies, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope [11]. Solid-phase synthesis methods have been particularly valuable for the preparation of libraries of pyrroloisoquinoline compounds, enabling rapid structure-activity relationship studies [11].

The intramolecular N-acyliminium Pictet-Spengler reaction has emerged as a powerful tool for the construction of pyrroloisoquinoline frameworks [11]. This reaction involves the condensation of peptide aldehydes with amide functionalities, followed by cyclization to form the desired fused ring system. The reaction proceeds with high stereoselectivity, providing access to single stereoisomers of the target compounds [11].

Alternative synthetic approaches include the use of palladium-catalyzed cross-coupling reactions and photochemical transformations [1]. These methods offer complementary advantages in terms of substrate scope and reaction conditions, enabling the preparation of diverse pyrroloisoquinoline derivatives. The choice of synthetic method depends on the specific substitution pattern desired and the intended biological application [1].

Lead Optimization Strategies

The optimization of pyrrole-isoquinoline compounds for antiviral applications requires a systematic approach to structure-activity relationship studies [8]. The identification of key pharmacophoric features and the optimization of physicochemical properties are crucial for the development of effective antiviral agents. Computational methods have played an increasingly important role in guiding lead optimization efforts [10].

High-throughput screening methods have been employed to evaluate the antiviral activity of large libraries of pyrrole-isoquinoline compounds [8]. These studies have identified promising lead compounds with potent antiviral activity and favorable pharmacokinetic properties. The integration of computational and experimental approaches has accelerated the lead optimization process [10].

The development of fusion inhibitors based on pyrrole-isoquinoline scaffolds represents a novel approach to antiviral drug development [12]. These compounds work by preventing the fusion of viral and cellular membranes, thereby blocking viral entry into host cells. The mechanism of action involves the modulation of membrane properties through the insertion of the compound into the lipid bilayer [12].

Structure-Activity Relationships

Extensive structure-activity relationship studies have been conducted on pyrrole-isoquinoline compounds to understand the molecular basis of their antiviral activity [1]. These studies have revealed that the planarity of the fused ring system is essential for DNA binding and topoisomerase I inhibition [2]. The presence of hydroxyl groups at specific positions enhances biological activity, while methylation can modulate selectivity [1].

The electronic properties of the pyrrole-isoquinoline scaffold play a crucial role in determining biological activity [8]. Electron-withdrawing substituents generally reduce activity, while electron-donating groups can enhance potency. The position of substitution is also critical, with certain positions being more tolerant of structural modifications than others [1].

Recent studies have employed machine learning approaches to predict the antiviral activity of pyrrole-isoquinoline compounds based on their structural features [10]. These computational models have identified key molecular descriptors that correlate with biological activity, enabling the rational design of new antiviral agents. The integration of artificial intelligence with traditional medicinal chemistry approaches has accelerated the drug discovery process [10].

Solid-Phase Synthesis Techniques for High-Throughput Analog Generation

The development of solid-phase synthesis techniques has revolutionized the field of medicinal chemistry by enabling the rapid generation of compound libraries for biological screening [13]. These methods have been particularly valuable for the synthesis of complex heterocyclic compounds, including pyrrole-isoquinoline derivatives, where traditional solution-phase methods may be challenging or inefficient [11].

Principles of Solid-Phase Synthesis

Solid-phase synthesis involves the attachment of reactants to an insoluble polymer support, enabling the use of excess reagents and simplifying purification procedures [14]. The method offers several advantages over solution-phase synthesis, including easier product isolation, the ability to drive reactions to completion through the use of excess reagents, and the potential for automation [15]. The development of solid-phase peptide synthesis by Merrifield laid the foundation for the extension of these techniques to other classes of compounds [16].

The key principles of solid-phase synthesis include the selection of appropriate linkers, the optimization of reaction conditions for heterogeneous systems, and the development of efficient cleavage strategies [14]. The choice of solid support and linker chemistry is crucial for the success of solid-phase synthesis, as these factors determine the stability of the support-bound intermediates and the efficiency of the final cleavage step [14].

High-Throughput Experimentation

High-throughput experimentation has become an essential tool in pharmaceutical research, enabling the rapid exploration of chemical space and the identification of lead compounds [17]. These methods combine miniaturization, automation, and parallel processing to maximize the efficiency of synthetic and screening operations [18]. The integration of high-throughput synthesis with biological screening has accelerated the drug discovery process [19].

The development of automated synthesis platforms has enabled the preparation of large compound libraries in a fraction of the time required for traditional manual synthesis [17]. These systems can perform multiple reactions simultaneously, with computer-controlled dispensing of reagents and automated workup procedures. The use of microreactor technology has further enhanced the efficiency of high-throughput synthesis by reducing reaction volumes and improving heat and mass transfer [17].

Automated Synthesis Platforms

The evolution of automated synthesis platforms has enabled the rapid generation of compound libraries for biological screening [20]. These systems integrate multiple synthetic operations, including reagent dispensing, reaction monitoring, and product isolation, into a single automated workflow. The development of specialized hardware and software has made these systems accessible to medicinal chemists with varying levels of technical expertise [20].

Modern automated synthesis platforms can perform complex multi-step syntheses with minimal human intervention [20]. The systems are equipped with advanced reaction monitoring capabilities, enabling real-time optimization of reaction conditions and early detection of potential problems. The integration of analytical instruments with synthesis platforms has further enhanced the efficiency of the drug discovery process [20].

Combinatorial Chemistry Methods

Combinatorial chemistry methods have enabled the systematic exploration of structure-activity relationships through the preparation of focused compound libraries [13]. These approaches involve the systematic variation of structural elements to generate diverse sets of compounds for biological evaluation. The development of efficient synthetic methodologies for combinatorial synthesis has been crucial for the success of these efforts [13].

The split-pool synthesis strategy has been particularly valuable for the preparation of large compound libraries [13]. This approach involves the division of the solid support into multiple portions, each of which is subjected to different reaction conditions. The portions are then recombined and redistributed for the next synthetic step, enabling the generation of complex mixtures of compounds [13].

Encoded libraries have been developed to facilitate the identification of active compounds from complex mixtures [13]. These methods involve the attachment of molecular tags to the solid support, enabling the identification of the synthetic history of each compound. The development of DNA-encoded libraries has further enhanced the capability of combinatorial synthesis by enabling the screening of extremely large compound collections [13].

Analog Generation Strategies

The generation of structural analogs is a fundamental aspect of medicinal chemistry, enabling the optimization of biological activity and the exploration of structure-activity relationships [21]. High-throughput analog generation methods have been developed to accelerate this process, combining automated synthesis with computational design tools [22].

The use of computational methods to guide analog generation has become increasingly important in drug discovery [22]. These approaches involve the use of structure-based design, virtual screening, and machine learning to identify promising structural modifications. The integration of computational and experimental methods has enabled more efficient exploration of chemical space [22].

Retrosynthesis-guided frameworks have been developed to ensure the synthetic accessibility of proposed analogs [22]. These methods combine retrosynthetic analysis with building block availability to identify feasible synthetic routes. The development of automated retrosynthesis tools has further enhanced the efficiency of analog generation [22].

Quality Control and Characterization

The quality control and characterization of compounds generated through high-throughput synthesis methods present unique challenges [23]. The large number of compounds produced requires efficient analytical methods that can rapidly assess purity and identity. The development of automated analytical workflows has been crucial for addressing these challenges [23].

Mass spectrometry has become the method of choice for the characterization of compound libraries due to its speed, sensitivity, and ability to provide structural information [23]. The development of automated sample preparation and analysis systems has enabled the rapid characterization of large compound collections. The integration of chromatographic separation with mass spectrometry has further enhanced the analytical capabilities [23].

Molecular networking approaches have been developed to facilitate the analysis of complex compound mixtures [23]. These methods involve the comparison of mass spectrometric fragmentation patterns to identify structurally related compounds. The use of computational tools to analyze large datasets has enabled the rapid identification of synthetic products and impurities [23].

Scale-Up Considerations

The scale-up of solid-phase synthesis methods from library synthesis to process development presents several challenges [14]. The heterogeneous nature of solid-phase reactions can lead to issues with mixing and heat transfer at larger scales. The development of specialized equipment and reaction conditions is often required for successful scale-up [14].

The economics of solid-phase synthesis at larger scales must be carefully considered, as the cost of solid supports and reagents can be significant [14]. The development of efficient recycling methods for solid supports and the optimization of reagent usage are important factors in making solid-phase synthesis economically viable at larger scales [14].

Applications in Drug Discovery

The application of solid-phase synthesis techniques in drug discovery has enabled the rapid generation of compound libraries for biological screening [13]. These methods have been particularly valuable for the synthesis of complex heterocyclic compounds, where traditional solution-phase methods may be challenging or inefficient [11]. The integration of solid-phase synthesis with high-throughput screening has accelerated the identification of lead compounds [19].

The development of focused libraries based on privileged scaffolds has been a particularly successful application of solid-phase synthesis in drug discovery [13]. These approaches involve the systematic variation of substituents on biologically active scaffolds to generate compounds with improved properties. The use of solid-phase synthesis enables the rapid preparation of these libraries with high purity and yield [13].

Recent advances in solid-phase synthesis have enabled the preparation of increasingly complex molecular architectures [24]. The development of new linkers, coupling reagents, and reaction conditions has expanded the scope of solid-phase synthesis to include challenging transformations such as metal-catalyzed cross-coupling reactions and cycloadditions [24]. These advances have opened new possibilities for the synthesis of complex natural products and their analogs [24].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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